Home > Products > Screening Compounds P65814 > 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine - 1152502-18-5

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Catalog Number: EVT-1704550
CAS Number: 1152502-18-5
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) []

  • Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. It has demonstrated favorable pharmacokinetic properties in preclinical studies and has been investigated for its potential in cancer treatment. []

2. 4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide []

  • Compound Description: This compound is an analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90) α and β. TAS-116 has shown promising antitumor effects in preclinical models. []

3. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases, particularly those with a cysteine residue in their hinge region. []

4. 3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives []

  • Compound Description: This series of derivatives was synthesized and evaluated for antitumor and antibacterial activities. []
Overview

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a complex organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features multiple pyrazole units and a methyl group, which contribute to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals.

Source

The compound can be synthesized through various methods, as outlined in several patents and scientific articles. These methods typically involve reactions between different pyrazole derivatives and other reagents under controlled conditions to yield the desired product.

Classification

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Pharmaceutical intermediate: Potentially used in the synthesis of biologically active compounds.
Synthesis Analysis

Methods

The synthesis of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. Common methods include:

  1. Condensation Reactions: Utilizing various pyrazole derivatives and aldehydes under acidic or basic conditions to form the target compound.
  2. Cyclization Reactions: Employing reagents such as Lawesson's reagent to promote the formation of the pyrazole ring structures from suitable precursors .

Technical Details

The synthesis often involves:

  • Reagents: Pyrazole derivatives, aldehydes, bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, methylene dichloride).
  • Conditions: Temperature control (often room temperature or reflux) and reaction time (ranging from several hours to overnight).
Molecular Structure Analysis

Data

Key structural data include:

  • Molecular formula: C₉H₁₁N₅
  • Molecular weight: Approximately 177.22 g/mol
    This structure highlights the presence of two pyrazole rings and a methyl group attached to one of the nitrogen atoms.
Chemical Reactions Analysis

Reactions

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Condensation Reactions: It can react with aldehydes or ketones to form new compounds through condensation.

Technical Details

These reactions typically require careful control of pH and temperature to ensure high yields and purity of the final product. For example, using a base like sodium acetate can facilitate certain condensation reactions under mild conditions .

Mechanism of Action

Process

The mechanism of action for compounds like 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine often involves:

  1. Binding to Biological Targets: The compound may interact with specific receptors or enzymes, influencing biological pathways.
  2. Inhibition or Activation: Depending on its structure, it may act as an inhibitor or activator in biochemical processes.

Data

Experimental studies have shown that similar pyrazole derivatives exhibit varying degrees of biological activity, which could be extrapolated to predict the behavior of this compound in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range for pyrazole derivatives.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.

Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity .

Applications

Scientific Uses

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has potential applications in:

  1. Pharmaceutical Development: As an intermediate in the synthesis of new drugs targeting various diseases.
  2. Biochemical Research: Studying enzyme interactions and pathways due to its ability to modulate biological activity.

Research into this compound's specific applications is ongoing, with interest in its pharmacological properties and potential therapeutic uses .

Introduction to Bispyrazole Scaffolds in Medicinal Chemistry

Structural Significance of 4-Methyl-1-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-5-Amine

This compound (CAS 1152502-18-5) possesses a well-defined molecular architecture encoded by the SMILES string CN1C=C(C=N1)CN2N=CC(C)=C2N and the molecular formula C₉H₁₃N₅. Its structure features two 1H-pyrazole rings connected via a methylene (-CH₂-) linker at the N1 position of one ring and the C4 position of the other. Critically, the 4-methyl substituent on the second pyrazole ring and the N-methyl group on the first pyrazole (position 1) significantly influence the molecule's conformation, electronic distribution, and intermolecular interactions. The primary amine (-NH₂) at the 5-position of the pyrazolylmethyl ring constitutes a pivotal pharmacophoric element, serving as a hydrogen bond donor/acceptor and providing a synthetic handle for further derivatization into amides, sulfonamides, or imines [10].

Table 1: Key Molecular Characteristics of 4-Methyl-1-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-5-Amine

PropertyValue/DescriptionSignificance
Molecular FormulaC₉H₁₃N₅Defines elemental composition and molecular weight (191.24 g/mol)
Core StructureBispyrazole with methylene linkerProvides rigidity and spatial orientation for target engagement
Key Substituents4-Methyl, 1-Methyl, 5-AminoModulates lipophilicity, electronic effects, and H-bonding capacity
Hydrogen Bond Donors1 (5-Amine)Critical for forming specific interactions with biological targets
Hydrogen Bond Acceptors4 (Pyrazole ring nitrogens + amine)Enhances solubility and binding affinity to proteins
Calculated pKa (Amine)~9.28 (Predicted)Influences ionization state and membrane permeability at physiological pH

The methylene bridge (-CH₂-) between the pyrazole rings offers conformational flexibility, allowing the molecule to adopt bioactive conformations necessary for optimal binding to enzyme active sites or receptors. This flexibility contrasts with rigid fused-ring pyrazole systems like indazoles but offers advantages in accessing diverse binding pockets. The methyl substituents serve multiple purposes: they reduce the molecule's susceptibility to metabolic oxidation, fine-tune the electron density within the heterocyclic rings, and mitigate potential steric clashes during protein binding. Computational analyses predict a moderately lipophilic character (cLogP ~0.8) suggesting favorable membrane permeability while retaining sufficient water solubility for biological testing, a balance often challenging to achieve in heterocyclic scaffolds [10].

Pharmacological Relevance of N-Substituted Pyrazole Derivatives

N-Substituted pyrazole derivatives, particularly those featuring amine functionalities like our target compound, exhibit a remarkably broad spectrum of biological activities validated through both preclinical and clinical studies. The primary amine group in 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine positions it as a versatile pharmacophore capable of interacting with essential biological targets through multiple mechanisms:

  • Kinase Inhibition: Pyrazole-based amines frequently demonstrate potent inhibition of protein kinases, crucial regulators of cell signaling cascades. The electron-rich nitrogen atoms can form key hydrogen bonds with kinase hinge regions, while the aromatic system facilitates hydrophobic interactions within the ATP-binding pocket. Compounds like ruxolitinib (JAK1/JAK2 inhibitor) and axitinib (VEGFR inhibitor) exemplify clinically successful N-substituted pyrazole derivatives targeting kinase pathways in cancer and inflammatory diseases [2] [7].
  • Antimicrobial Activity: Bis-pyrazole derivatives exhibit selective activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The amine functionality likely contributes to membrane disruption or inhibition of essential bacterial enzymes. Structural analogs featuring similar bispyrazole-amine architectures have demonstrated potent bactericidal effects, suggesting potential for the compound in addressing antibiotic resistance [2] [4].
  • Anticancer Potential: Pyrazole amines interfere with cancer cell proliferation through mechanisms like antitubulin activity (disrupting microtubule assembly) or cyclin-dependent kinase (CDK) inhibition (arresting cell cycle progression). The bispyrazole structure provides a rigid platform for interacting with tubulin’s colchicine binding site or CDK catalytic domains. Compounds such as pralsetinib (RET inhibitor) highlight the therapeutic impact of pyrazole-based kinase inhibitors in oncology [2] [7].
  • Anti-inflammatory and Antioxidant Effects: N-substituted pyrazoles modulate inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX), reducing prostaglandin and leukotriene synthesis. The amine group may contribute to scavenging reactive oxygen species (ROS), mitigating oxidative stress implicated in chronic inflammation, diabetes complications, and neurodegenerative processes. Celecoxib remains a prime example of a pyrazole derivative targeting inflammation via COX-2 inhibition [4].

Table 2: Pharmacological Applications of Representative Pyrazole Derivatives vs. Target Compound

Therapeutic AreaMarketed Pyrazole DrugTarget/MOATarget Compound's Structural Edge
OncologyIbrutinib, Ruxolitinib, AxitinibKinase Inhibition (BTK, JAK, VEGFR)Dual pyrazole rings for enhanced hinge region binding
AntiviralsLenacapavirHIV Capsid InhibitionAmine group for potential capsid protein interaction
InflammationCelecoxib, BaricitinibCOX-2 Inhibition, JAK InhibitionAmine functionality for ROS scavenging potential
AntimicrobialsResearch Compounds (e.g., [4])MRSA/VRE InhibitionStructural similarity to active bis-pyrazole antimicrobials
CardiometabolicRiociguat, ZavegepantsGC Stimulation, CGRP AntagonismFlexible methylene linker for accessing allosteric sites

The molecule's bispyrazole core significantly enhances its potential compared to single-ring pyrazoles. The dual-ring system enables simultaneous engagement with multiple subpockets within enzyme binding sites, potentially leading to higher affinity and selectivity. This is evident in drugs like darolutamide (a dipyrazole-containing androgen receptor antagonist for prostate cancer) and elexacaftor (a cystic fibrosis transmembrane conductance regulator modulator). Furthermore, the aminomethylpyrazole moiety resembles bioactive components found in kinase inhibitors targeting FGFR (e.g., erdafitinib) and ALK (e.g., lorlatinib), suggesting plausible target pathways for this specific compound. The molecule’s structural features align with established pharmacophores for disrupting protein-protein interactions and allosteric modulation, expanding its potential therapeutic applications beyond traditional enzyme inhibition [2].

Historical Evolution of Pyrazole-Based Drug Discovery

The journey of pyrazole derivatives from laboratory curiosities to clinical therapeutics spans over a century, marked by key milestones and evolving design principles. Early pyrazole drugs like antipyrine (analgesic/antipyretic, 1880s) and phenylbutazone (anti-inflammatory, 1949) established the scaffold's pharmacological relevance but were hampered by toxicity concerns. The discovery of allopurinol (xanthine oxidase inhibitor for gout, 1966) represented a major advance, demonstrating the therapeutic potential of rationally designed pyrazoles targeting specific enzymes. However, the late 20th century witnessed relatively slow progress in pyrazole drug development [2] [7].

A transformative shift occurred post-2010, driven by advances in synthetic chemistry and structure-based drug design (SBDD), leading to an explosion of FDA-approved pyrazole-containing drugs. This renaissance is characterized by several key trends directly relevant to the design of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine:

  • Strategic N-Substitution: Modern pyrazole drugs extensively utilize N1-substitution (typically with methyl, isopropyl, or aryl groups) to optimize pharmacokinetics and target engagement. Examples include baricitinib (N-ethylpyrazole, JAK inhibitor), zavegepant (N-substituted indazole, CGRP antagonist), and futibatinib (N-substituted pyrazolo[1,5-a]pyrimidine, FGFR inhibitor). The N-methyl group in our compound aligns perfectly with this trend, enhancing metabolic stability [2].
  • Fused-Ring Systems: Incorporating pyrazole into polycyclic frameworks significantly improved potency and selectivity. Lenacapavir (fused pyrazole, HIV capsid inhibitor, 2022) exemplifies this approach, achieving unprecedented long-acting antiviral effects (dosing every 6 months). Belumosudil (indazole-pyrimidine, ROCK2 inhibitor, 2021) and pirtobrutinib (pyrazolo[1,5-f]pyrimidine, BTK inhibitor, 2023) further demonstrate the success of fused bispyrazole-like architectures. While our target compound features a flexible linker rather than fusion, it retains the critical bispyrazole pharmacophore [2].
  • Targeted Kinase Inhibition: Pyrazoles have become dominant scaffolds in kinase inhibitor drug discovery. Over half of recent pyrazole-based approvals are kinase inhibitors, including ruxolitinib (2011), ibrutinib (2013), palbociclib (2015), encorafenib (2018), pralsetinib (2020), and asciminib (2021). The primary amine in 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is particularly reminiscent of hinge-binding motifs in kinase inhibitors, suggesting its potential application in this domain [2] [7].
  • Strategic Fluorination: The incorporation of fluorine or trifluoromethyl groups, as seen in berotralstat (plasma kallikrein inhibitor, 2020) and lenacapavir, optimizes lipophilicity, metabolic stability, and binding affinity. Although our compound lacks fluorine, its methyl substituents serve a similar purpose in modulating these properties.
  • Bispyrazole Architectures: The emergence of clinically successful dipyrazole drugs like darolutamide (androgen receptor antagonist, 2019) and elexacaftor (CFTR modulator, 2019) validates the specific structural motif present in 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine. These drugs leverage the spatial separation and distinct electronic environments of two pyrazole rings to achieve high selectivity and efficacy against challenging targets [2].

Table 3: Evolution of Pyrazole-Based Drug Design: Generational Shifts

GenerationTime PeriodExemplar DrugsDesign FeaturesRelation to Target Compound
First Generation1880s - 1960sAntipyrine, PhenylbutazoneSimple monosubstituted pyrazoles;Basic heterocyclic recognition
Limited target specificity; Higher toxicity
Second Generation1970s - 2000sAllopurinol, Celecoxib (1999)Rational SBDD begins;Introduction of targeted substituents
Isozyme selectivity (COX-2);(Sulfonamide in Celecoxib)
Third Generation2010 - PresentIbrutinib (2013), Darolutamide (2019),Complex N-substitution;Direct structural parallels:
(Modern Era)Lenacapavir (2022), Pirtobrutinib (2023)Fused ring systems;- N-methyl substitution
Targeted kinase inhibition;- Bispyrazole motif (cf. Darolutamide)
Bispyrazole motifs; Strategic fluorination- Primary amine for hinge binding potential

The compound 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine embodies contemporary design principles evident in third-generation pyrazole drugs. Its N-methylation enhances metabolic stability, the bispyrazole structure enables multi-point target binding akin to darolutamide, and the primary amine offers a versatile handle for interaction with catalytic lysines or aspartate/glutamate residues common in enzyme active sites (e.g., kinases, phosphatases, proteases). Its emergence reflects the field's shift towards increasingly sophisticated heterocyclic architectures designed for potency, selectivity, and favorable drug-like properties. Future research directions likely involve exploring its activity against emerging targets, developing prodrug strategies for the amine group, and optimizing solubility through salt formation while leveraging the core bispyrazole scaffold's proven versatility [2] [4] [7].

Properties

CAS Number

1152502-18-5

Product Name

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

IUPAC Name

4-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-7-3-12-14(9(7)10)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3

InChI Key

YKWFKVBDKQHKOO-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1)CC2=CN(N=C2)C)N

Canonical SMILES

CC1=C(N(N=C1)CC2=CN(N=C2)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.